Ziprasidone

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Efficacy in Schizophrenia

Several randomized controlled trials have investigated ziprasidone's efficacy in treating schizophrenia compared to placebo. These studies generally show that ziprasidone is superior to placebo in reducing positive symptoms (e.g., hallucinations, delusions) of schizophrenia . However, the effectiveness compared to other second-generation antipsychotics is still under debate .

Potential Advantages

Ziprasidone might offer some advantages over other antipsychotics. Research suggests it may have a lower risk of extrapyramidal side effects (movement disorders) compared to some first-generation antipsychotics . Additionally, it appears to cause less sedation than some other second-generation drugs . This makes it a potential option for patients who experience significant problems with drowsiness from other medications.

Limitations in Treatment

Studies investigating ziprasidone for treating bipolar disorder have yielded mixed results. While it showed promise in treating bipolar mixed states (depression with some manic symptoms) , it wasn't superior to mood stabilizer medications for bipolar depression .

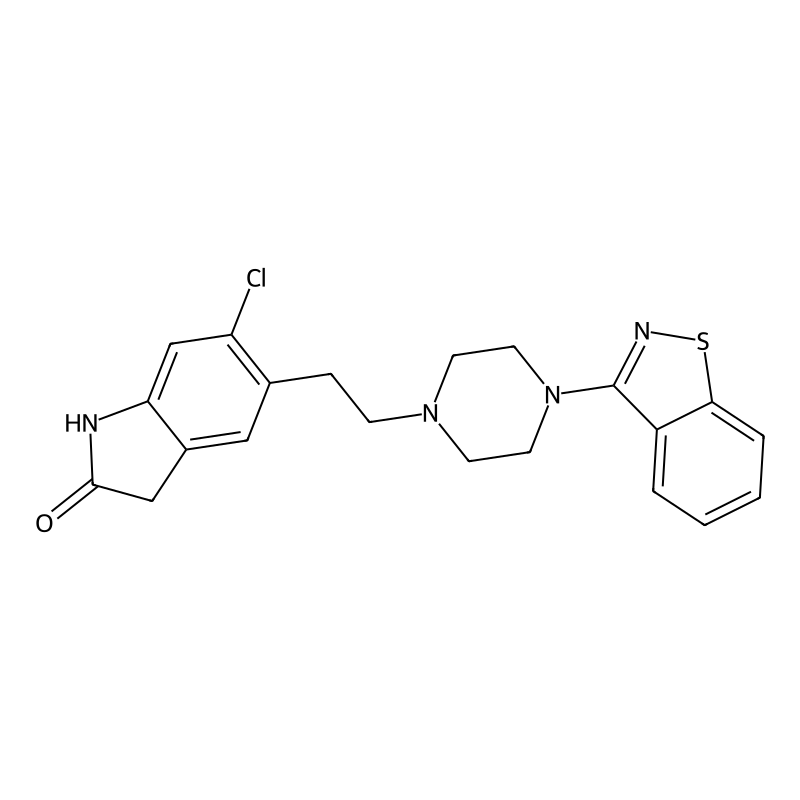

Ziprasidone is chemically identified as 5-[2-[4-(1,2-benzisothiazol-3-yl)-1-piperazinyl]ethyl]-6-chloro-1,3-dihydro-2H-indol-2-one, and it is often marketed under the brand name Geodon. Its empirical formula is C21H21ClN4OS, with a molecular weight of 563.09 g/mol . This compound is classified as a second-generation or atypical antipsychotic, distinguishing it from first-generation antipsychotics due to its more favorable side effect profile.

The exact mechanism by which Ziprasidone exerts its antipsychotic effect is not fully understood. However, research suggests it primarily acts as a dopamine D2 and serotonin 5-HT2A receptor antagonist []. This means it blocks the activity of dopamine and serotonin in certain brain regions, which is thought to help regulate mood, thought processes, and behavior. Additionally, Ziprasidone may also interact with other neurotransmitter systems, contributing to its overall therapeutic effect [].

Ziprasidone undergoes extensive metabolism in the liver. The primary metabolic pathways include oxidation mediated by aldehyde oxidase and cytochrome P450 enzymes, specifically CYP3A4. The drug is reduced to several metabolites, including ziprasidone sulfoxide and ziprasidone sulfone, which are then further processed through various oxidative and reductive pathways . The metabolic process yields multiple active metabolites such as benzisothiazole sulfoxide and S-methyl-dihydroziprasidone.

Key Metabolic Pathways- Oxidation: Catalyzed by aldehyde oxidase.

- N-dealkylation: Produces metabolites like OX-COOH and BITP.

- Methylation: Leads to S-methyl-dihydroziprasidone.

Ziprasidone exhibits a unique receptor binding profile:

- Dopamine Receptors: Antagonizes D2 receptors, which helps alleviate positive symptoms of schizophrenia.

- Serotonin Receptors: Antagonizes 5HT2A receptors and partially agonizes 5HT1A, contributing to its efficacy in treating negative symptoms .

- Histamine Receptors: Moderately antagonizes H1 receptors, which can lead to sedation.

- Norepinephrine Transporters: Exhibits weak activity that may influence mood stabilization.

The drug's pharmacokinetics reveal a high degree of plasma protein binding (over 99%) and a mean terminal half-life of about 7 hours following oral administration .

The synthesis of ziprasidone involves several key steps:

- Formation of Benzisothiazole Derivative: This serves as a core structure for subsequent modifications.

- Piperazine Substitution: A piperazine ring is introduced to enhance receptor binding properties.

- Chlorination and Indole Formation: Chlorination at specific positions followed by indole formation completes the synthesis.

This multi-step process ensures the creation of a compound with desired pharmacological properties while maintaining structural integrity.

Ziprasidone has several clinically significant interactions:

- CYP3A4 Inhibitors/Inducers: Medications like ketoconazole can increase ziprasidone levels, while carbamazepine can decrease them .

- QT Interval Prolonging Drugs: Caution is advised when used with other drugs that may prolong the QT interval, such as certain antidepressants and antiarrhythmics.

- Antihypertensive Agents: These may enhance the hypotensive effects of ziprasidone .

Several compounds share similarities with ziprasidone in terms of structure or mechanism of action:

| Compound Name | Class | Mechanism of Action | Unique Features |

|---|---|---|---|

| Olanzapine | Atypical Antipsychotic | D2 and 5HT2A receptor antagonist | Stronger sedative effects |

| Quetiapine | Atypical Antipsychotic | D2 and 5HT2A receptor antagonist | High sedation potential |

| Risperidone | Atypical Antipsychotic | D2 receptor antagonist | Higher risk of extrapyramidal symptoms |

| Aripiprazole | Atypical Antipsychotic | Partial agonist at D2 receptors | Unique mechanism as a partial agonist |

Uniqueness of Ziprasidone

Ziprasidone's distinctiveness lies in its balanced antagonism of both dopamine and serotonin receptors, making it effective for both positive and negative symptoms of schizophrenia without the high sedation associated with some other atypical antipsychotics. Additionally, its minimal interaction with cytochrome P450 enzymes reduces the risk of drug-drug interactions compared to other antipsychotics .

The synthesis of ziprasidone involves multiple well-established synthetic pathways, each with distinct advantages and challenges for industrial-scale production. The most commonly employed synthetic approaches utilize different starting materials and reaction sequences to construct the complex indolinone-benzisothiazole framework.

Primary Synthetic Pathways

The classical synthetic approach begins with the Wolff-Kishner reduction of 6-chloroisatin to yield 6-chlorooxindole as the foundational intermediate [1]. This reduction process eliminates the carbonyl functionality while preserving the essential chlorine substitution pattern required for subsequent transformations. The 6-chlorooxindole intermediate serves as the precursor for Friedel-Crafts acylation reactions that introduce the chloroethyl side chain [2].

An alternative synthetic route utilizes 2,5-dichlorotoluene as the starting material, which undergoes nitration with nitric acid in sulfuric acid and acetic acid to produce 2,5-dichloro-4-methylnitrobenzene [3]. This nitro compound is subsequently treated with tert-butoxybis(dimethylamino)methane in refluxing tetrahydrofuran to yield the corresponding disubstituted nitrobenzene derivative. The synthetic sequence continues through a series of coupling reactions with 3-(1-piperazinyl)-1,2-benzisothiazole, followed by reduction and cyclization steps to construct the final indolinone framework [1].

Critical Intermediate Compounds

The synthesis of ziprasidone relies on several key intermediate compounds that serve as building blocks for the final pharmaceutical compound. The most significant intermediate is 6-chloro-5-(2-chloroethyl)oxindole, which represents the convergence point for multiple synthetic pathways [4]. This compound is prepared through Friedel-Crafts acylation of 6-chlorooxindole with chloroacetyl chloride in the presence of aluminum chloride as the Lewis acid catalyst [2]. The resulting 5-chloroacetyl-6-chlorooxindole undergoes selective reduction to yield the desired chloroethyl intermediate.

The benzisothiazole portion of the molecule originates from 1,2-benzisothiazolin-3-one, which is converted to 3-chloro-1,2-benzisothiazole using phosphorus oxychloride [1]. This chlorinated intermediate subsequently undergoes nucleophilic substitution with piperazine to provide 3-(1-piperazinyl)-1,2-benzisothiazole, which serves as the coupling partner for the final alkylation reaction [5].

Optimization of Reductive Cleavage and Alkylation Steps

Advanced Reduction Methodologies

Recent developments in ziprasidone synthesis have focused on improving the reduction of the ketone intermediate 5-chloroacetyl-6-chlorooxindole to the corresponding chloroethyl compound. Traditional reduction methods using triethylsilane in trifluoroacetic acid have been supplanted by more efficient Lewis acid-mediated processes [4]. The optimized procedure employs tetramethyldisiloxane as the reducing agent in combination with appropriate Lewis acid catalysts to achieve selective deoxygenation of the ketone functionality [6].

The tetramethyldisiloxane reduction system offers several advantages over conventional reducing agents, including improved safety profiles, cleaner reaction conditions, and higher selectivity for the desired product [7]. This reduction proceeds through a Lewis acid-activated silane complex that selectively reduces the carbonyl group while avoiding side reactions that can lead to impurity formation. The process has been successfully scaled to multi-kilogram quantities, demonstrating its suitability for industrial manufacturing [4].

Alkylation Reaction Optimization

The final alkylation step involves the coupling of 6-chloro-5-(2-chloroethyl)oxindole with 3-(1-piperazinyl)-1,2-benzisothiazole to form ziprasidone [8]. This reaction is typically conducted in polar aprotic solvents such as dimethylformamide or dimethylacetamide in the presence of a base such as sodium carbonate or potassium carbonate. Recent process improvements have demonstrated that the addition of halide salts in specific stoichiometric ratios can significantly enhance reaction efficiency and selectivity [8].

The optimized alkylation protocol requires the addition of 0.1 to 0.8 equivalents of halide salt, with the preferred range being 0.3 to 0.6 equivalents [8]. This halide salt addition strategy improves the nucleophilicity of the piperazine nitrogen while simultaneously activating the chloroethyl electrophile, resulting in enhanced reaction rates and reduced formation of dimeric byproducts. The reaction temperature is maintained between 80 and 120 degrees Celsius, with reaction times typically ranging from 8 to 16 hours depending on the specific conditions employed.

Industrial-Scale Production Challenges

Impurity Control and Quality Management

The formation of impurities during ziprasidone synthesis represents a significant challenge for industrial production, as these contaminants can affect both product quality and regulatory compliance. One of the most problematic impurities is the methylene ziprasidone dimer, which forms through condensation reactions between ziprasidone molecules during the manufacturing process [11]. This dimeric impurity typically appears at levels of 0.10 to 0.15 percent in industrial batches and requires specialized purification techniques for removal.

The control of process-related impurities necessitates comprehensive analytical monitoring throughout the manufacturing sequence. High-performance liquid chromatography methods have been developed specifically for the detection and quantification of ziprasidone impurities, enabling real-time process monitoring and quality control [12]. These analytical methods must be capable of detecting impurities at sub-percent levels while providing accurate quantitative measurements for regulatory compliance purposes.

Scale-up Technical Considerations

The translation of laboratory-scale ziprasidone synthesis to industrial production requires careful consideration of mass transfer, heat transfer, and mixing phenomena that become increasingly important at larger scales. The crystallization of ziprasidone from reaction mixtures presents particular challenges, as the compound exhibits complex polymorphic behavior that can affect both product quality and processing characteristics [13].

Industrial crystallization processes must be designed to control nucleation and crystal growth rates while ensuring consistent particle size distribution and polymorphic form [14]. The selection of appropriate solvents, cooling rates, and seeding strategies becomes critical for achieving reproducible crystallization outcomes at production scale. Process analytical technology tools, including in-line particle size analyzers and polymorphic form monitors, are essential for maintaining process control during scale-up operations.

Purification and Quality Control Protocols

Crystallization and Purification Strategies

The purification of ziprasidone relies primarily on crystallization techniques that exploit the differential solubility characteristics of the target compound and its impurities. The most effective purification protocol involves dissolution of crude ziprasidone in a mixture of dimethylacetamide and heating to 110 degrees Celsius, followed by controlled cooling and addition of water to induce crystallization [8]. This process typically achieves purification efficiencies of 85 to 95 percent while maintaining acceptable product yields.

Alternative purification approaches utilize tetrahydrofuran-based crystallization systems that are particularly effective for removing color-forming impurities and residual catalyst components [8]. The recrystallization process involves dissolving ziprasidone in refluxing tetrahydrofuran for extended periods, followed by slow cooling to promote the formation of high-purity crystals. Multiple recrystallization cycles may be necessary to achieve pharmaceutical-grade purity levels.

Analytical Quality Control Methods

Modern quality control protocols for ziprasidone manufacturing rely on sophisticated analytical techniques capable of detecting and quantifying trace-level impurities. Chaotropic chromatography methods have been developed that provide baseline separation of ziprasidone from its five major impurities using gradient elution systems [12]. These methods employ analytical quality by design principles to ensure robust performance across different analytical laboratories and instruments.

The development of stability-indicating analytical methods is crucial for monitoring ziprasidone degradation products that may form during storage or processing [15]. These methods must be capable of detecting oxidative degradation products, hydrolysis products, and photolytic degradation compounds at levels below established safety thresholds. The analytical procedures undergo rigorous validation studies to demonstrate accuracy, precision, specificity, and robustness under various analytical conditions.

Salt Formation and Final Purification

The conversion of ziprasidone free base to its hydrochloride salt represents the final purification step in the manufacturing process and serves multiple purposes, including improved stability, enhanced bioavailability, and better handling characteristics [16]. The salt formation process involves dissolving ziprasidone base in formic acid, followed by controlled addition of hydrochloric acid to precipitate the hydrochloride salt [8].

The optimization of salt formation conditions is critical for achieving consistent product quality and minimizing impurity levels. The process requires careful control of temperature, pH, and precipitation rate to ensure complete conversion while avoiding the formation of undesired polymorphic forms or solvates [13]. The resulting ziprasidone hydrochloride monohydrate exhibits improved crystalline properties and enhanced chemical stability compared to the free base form, making it more suitable for pharmaceutical formulation and long-term storage.

Table 1: Key Synthetic Intermediates in Ziprasidone Manufacturing

Intermediate Chemical Formula Molecular Weight (g/mol) Role in Synthesis

6-Chlorooxindole C8H6ClNO 167.59 Starting material from Wolff-Kishner reduction

5-Chloroacetyl-6-chlorooxindole C10H7Cl2NO2 244.07 Friedel-Crafts acylation product

6-Chloro-5-(2-chloroethyl)oxindole C10H9Cl2NO 230.09 Key intermediate for final coupling

3-(1-Piperazinyl)-1,2-benzisothiazole C11H13N3S 219.31 Piperazine coupling partner

3-Chloro-1,2-benzisothiazole C7H4ClNS 169.63 Intermediate in piperazine preparation

1,2-Benzisothiazolin-3-one C7H5NOS 151.19 Starting material for benzisothiazole

Table 2: Comparison of Major Synthetic Routes for Ziprasidone

Synthetic Route Starting Material Number of Steps Overall Yield (%) Key Advantages

Route A: Wolff-Kishner/Friedel-Crafts 6-Chloroisatin 4 45-55 Well established, good scalability

Route B: Nitration/Reduction 2,5-Dichlorotoluene 6 35-45 Commercially available starting materials

Route C: Direct Acylation 6-Chlorooxindole 3 60-70 Fewer steps, higher yield

Route D: Malonate Condensation 2,5-Dichloro-4-nitrotoluene 7 25-35 High selectivity

Table 3: Industrial-Scale Production Challenges for Ziprasidone Challenge Category Specific Issues Mitigation Strategies Process Safety Handling chloroacetyl chloride, exothermic reactions Controlled addition, temperature monitoring Impurity Control Methylene dimer formation, residual catalyst HPLC monitoring, purification protocols Scale-up Issues Heat transfer, mixing efficiency, crystallization Reactor design, process modelingEnvironmental Impact Solvent waste, heavy metal catalysts Solvent recovery, green chemistry approaches Cost Optimization Raw material costs, yield optimization Process intensification, catalyst recycling

Fundamental Thermodynamic Properties

Ziprasidone exhibits distinct thermodynamic signatures that reflect its molecular structure and intermolecular interactions. The free base form demonstrates two principal thermal events characterized by differential scanning calorimetry analysis [8] [10]. The first endothermic transition occurs at 92°C with an enthalpy of dehydration of 17 J/g, corresponding to the loss of bound water molecules from the crystal lattice [8] [10]. The second, more significant thermal event manifests at 220°C with a melting enthalpy of 120 J/g, representing the disruption of the crystalline structure and transition to the liquid phase [8] [10].

The thermodynamic stability of ziprasidone varies considerably among different crystal forms, with the hydrochloride monohydrate exhibiting melting points exceeding 276°C [4] [8]. This enhanced thermal stability compared to the free base reflects the stabilizing effects of salt formation and hydrate structure formation [9]. The decomposition temperature for various hydrochloride salt forms typically occurs around 280°C, indicating the onset of chemical degradation processes [9].

Thermogravimetric analysis reveals that the free base form contains approximately 1.2% water by weight, with a total loss on drying of 2.1% by weight [8] [10]. These values provide crucial information about the hygroscopic nature of the compound and its tendency to incorporate water molecules within the crystal structure [8]. The hydrochloride monohydrate form, representing the commercial pharmaceutical formulation, maintains a water content ranging from 3.8% to 4.5% by weight, consistent with its stoichiometric monohydrate composition [8] [9].

Polymorphic Behavior and Phase Transitions

Ziprasidone demonstrates extensive polymorphic behavior, with at least thirteen distinct crystalline forms identified through comprehensive solid-state characterization [9]. The free base exists primarily in Form B, characterized by X-ray diffraction peaks at 12.1, 15.2, 16.3, 18.4, and 25.0 degrees 2θ, with additional characteristic peaks at 5.2, 10.4, 11.3, 13.1, 21.1, and 22.1 degrees 2θ [8] [9]. An alternative free base form, designated Form B2, exhibits a different diffraction pattern with peaks at 9.4, 13.7, 14.5, 14.9, 18.1, 20.2, and 22.8 degrees 2θ [8].

The hydrochloride salt demonstrates remarkable polymorphic diversity, with forms designated A through M, each exhibiting unique X-ray diffraction patterns and thermodynamic properties [9]. Form M represents the commercially significant monohydrate with characteristic peaks at 10.8, 14.7, 18.0, 19.0, 19.5, 21.7, and 24.3 degrees 2θ [8] [9]. Form E, a trihydrate solvate, shows humidity-dependent phase transitions, transforming to Form M under high relative humidity conditions or to amorphous material under low humidity environments [9].

Phase transition behavior reveals complex interrelationships between different crystal forms. Form E undergoes transformation to Form A when exposed to relative humidity conditions of 20% to 60% for extended periods [9]. Form F demonstrates exceptional stability across the entire humidity range from 0% to 100%, maintaining its crystal structure while equilibrating at water contents of 4.0% to 4.5% in the 20-60% relative humidity range [9]. Form G exhibits variable hydration states, existing as either dihydrate (7.4% water content) or trihydrate (10.7% water content) depending on environmental conditions [9].

Binding Thermodynamics and Molecular Interactions

Recent investigations into the thermodynamic aspects of ziprasidone's molecular interactions have revealed significant insights into binding energetics [11]. Studies examining ziprasidone's interaction with biological macromolecules demonstrate binding constants on the order of 10⁴ M⁻¹, with the highest observed value of 2.2 × 10⁴ M⁻¹ at 25°C [11]. These thermodynamic parameters provide valuable information about the drug's molecular recognition capabilities and potential for specific interactions with target proteins [11].

The thermodynamic parameters governing ziprasidone's binding interactions include Gibbs free energy (ΔG), enthalpy change (ΔH), and entropy change (ΔS) components [11]. Analysis of these parameters reveals that ziprasidone binding exhibits static quenching mechanisms, forming non-fluorescent supramolecular complexes in the ground state [11]. The Stern-Volmer constants decrease with increasing temperature, confirming the static nature of the binding process [11].

Solubility Characteristics in Pharmaceutical Solvents

Aqueous Solubility Profiles

Ziprasidone exhibits extremely limited aqueous solubility, characteristic of Class II compounds in the Biopharmaceutical Classification System [3] [12]. The free base demonstrates solubility of approximately 0.5 μg/mL in water, representing one of the primary challenges in pharmaceutical formulation development [3] [12]. This poor aqueous solubility directly impacts bioavailability and necessitates careful consideration of formulation strategies to enhance dissolution and absorption [3].

The pH-dependent solubility characteristics reveal significant variations across physiologically relevant pH ranges [3]. In 0.1M hydrochloric acid (pH ~1.2), the crystalline form exhibits solubility of 0.006 ± 0.045×10⁻² mg/mL, while the amorphous form shows enhanced solubility of 0.012 ± 0.062×10⁻² mg/mL [3]. Acetate buffer at pH 4.5 provides the most favorable aqueous environment, with crystalline material achieving solubility of 0.156 ± 0.120×10⁻² mg/mL and amorphous material reaching 0.178 ± 0.181×10⁻² mg/mL [3].

In phosphate buffer systems, ziprasidone demonstrates minimal solubility across neutral to basic pH ranges [3]. At pH 4.5, phosphate buffer yields solubility values of 0.006 ± 0.053×10⁻² mg/mL for crystalline material and 0.008 ± 0.036×10⁻² mg/mL for amorphous forms [3]. At pH 6.8 and 7.5, solubility becomes virtually undetectable (<0.0001 mg/mL), emphasizing the compound's ionization-dependent dissolution behavior [3].

The enhancement of solubility in amorphous forms compared to crystalline counterparts represents a consistent pattern across all tested media [3]. This increased dissolution rate from amorphous material results from the higher energy state and absence of crystal lattice constraints that limit molecular mobility [3]. The solubility enhancement ranges from approximately 2-fold in acidic conditions to 6-fold in neutral water [3].

Organic Solvent Solubility

Ziprasidone demonstrates significantly improved solubility in organic solvents, providing viable options for pharmaceutical processing and formulation development [4]. Dimethyl sulfoxide (DMSO) represents the most effective solvent, achieving solubility of approximately 1.2 mg/mL for the hydrochloride hydrate form [4]. This substantial improvement over aqueous solubility enables the preparation of stock solutions for analytical procedures and formulation studies [4].

Dimethyl formamide (DMF) provides moderate solubility of approximately 0.16 mg/mL, representing an intermediate option between highly polar and less polar solvents [4]. Mixed solvent systems demonstrate practical utility for analytical applications, with DMSO:PBS (1:2, pH 7.2) achieving solubility of 0.33 mg/mL [4]. This mixed system enables preparation of solutions suitable for biological testing while maintaining adequate drug concentrations [4].

The solvent-dependent dissolution characteristics reflect the complex interplay between drug-solvent interactions and the disruption of intermolecular forces within the solid state [4]. Polar aprotic solvents like DMSO effectively solvate the polar functional groups present in ziprasidone's structure, while also disrupting hydrogen bonding networks that stabilize the crystal lattice [4]. The hydrochloride salt form generally exhibits enhanced solubility compared to the free base due to ionization effects and modified intermolecular interactions [4].

Stability considerations in organic solvents require careful attention, particularly for stock solutions intended for extended storage [4]. Ziprasidone solutions in organic solvents should be prepared fresh or stored under controlled conditions with inert gas atmospheres to prevent oxidative degradation [4]. Aqueous solutions demonstrate limited stability and are not recommended for storage beyond one day [4].

Solubility Enhancement Strategies

Cyclodextrin complexation represents a promising approach for enhancing ziprasidone solubility [13] [14]. β-cyclodextrin inclusion complexes demonstrate significant solubility improvements, with formation constants indicating stable complex formation [14]. Phase solubility studies reveal 1:2 molar ratios between drug and β-cyclodextrin with apparent stability constants of 759.68 M⁻¹ [14].

Amorphization techniques provide substantial solubility enhancements across multiple dissolution media [3]. Ball-milling and cryogenic milling processes successfully convert crystalline ziprasidone to amorphous forms, resulting in 2- to 6-fold solubility improvements depending on the dissolution medium [3]. The amorphous material demonstrates enhanced dissolution rates in flow-through cell apparatus testing, particularly during simulated gastrointestinal transit conditions [3].

Solid dispersion formulations utilizing hydroxypropyl methylcellulose acetate succinate (HPMCAS) as a polymer carrier have shown promise for improving dissolution characteristics [15]. Spray-dried dispersions followed by controlled temperature and humidity treatment yield solid nanocrystalline dispersions with enhanced bioavailability profiles [15]. These formulations achieve complete fasted-state absorption, addressing the significant food effect observed with conventional formulations [15].

Salt formation strategies focus on optimizing the counterion selection to balance solubility enhancement with stability considerations [1] [8]. The commercially utilized hydrochloride monohydrate represents an optimal balance between improved dissolution characteristics and long-term stability [8]. Alternative salt forms, including mesylate trihydrate for injection formulations, provide specific advantages for particular routes of administration [8].

pH-Dependent Degradation Pathways

Acidic Degradation Mechanisms

Ziprasidone demonstrates variable stability under acidic conditions, with degradation patterns differing between the hydrochloride salt and free base forms [5]. Under forced degradation conditions using 0.5M hydrochloric acid at 40°C for 8 hours, the hydrochloride salt exhibits 15.29% degradation, leaving 84.71% of the parent compound intact [5]. The free base demonstrates greater susceptibility to acidic conditions, showing 20.99% degradation under identical conditions, with 79.01% remaining [5].

The acidic degradation pathway generates four primary degradation products with relative retention times of 0.36, 1.04, 1.10, and 1.19 compared to the parent compound [5]. These degradants represent major impurities formed through hydrolytic cleavage and molecular rearrangement processes under acidic conditions [5]. The formation of these specific degradation products follows reproducible kinetic patterns, enabling predictive modeling of long-term stability under acidic storage conditions [6].

Mechanistic studies reveal that acidic degradation primarily involves protonation of nitrogen-containing functional groups, leading to increased susceptibility to nucleophilic attack and subsequent bond cleavage [5]. The benzisothiazole moiety demonstrates particular vulnerability under acidic conditions, with ring-opening reactions contributing to the formation of major degradation products [5]. The piperazine ring system also undergoes modification under acidic stress, leading to secondary degradation pathways [5].

The pH-dependent nature of acidic degradation shows maximum stability in the pH range of 4.5 to 5.0, with increasing degradation rates at lower pH values [16] [6]. Kinetic analysis reveals first-order degradation kinetics under acidic conditions, enabling calculation of degradation rate constants and prediction of shelf-life under various acidic environments [6]. The activation energy for acidic degradation processes ranges from 60 to 80 kJ/mol, indicating moderate temperature dependence [6].

Basic Degradation Pathways

Basic hydrolysis conditions represent a less destructive environment for ziprasidone compared to acidic conditions [5]. Under 0.5M sodium hydroxide treatment at room temperature for 8 hours, the hydrochloride salt exhibits 4.92% degradation, retaining 95.08% of the parent compound [5]. The free base demonstrates even greater stability under basic conditions, showing only 2.86% degradation with 97.14% remaining [5].

The basic degradation pathway generates the same four major degradation products observed under acidic conditions, with relative retention times of 0.36, 1.04, 1.10, and 1.19 [5]. However, the relative abundance and formation rates of these degradants differ significantly from acidic conditions [5]. The degradation products formed under basic conditions include hydroxylated derivatives and ring-opened compounds resulting from nucleophilic attack by hydroxide ions [16].

Base-catalyzed degradation mechanisms involve deprotonation of acidic protons within the ziprasidone structure, leading to the formation of reactive intermediates [5]. The indolinone ring system demonstrates particular susceptibility to basic conditions, with ring-opening reactions contributing to major degradation pathways [16]. The formation of aldol condensation products between ziprasidone and its primary degradation products represents a secondary degradation mechanism under basic conditions [17].

Spectrofluorimetric analysis of basic degradation kinetics reveals temperature-dependent rate constants, with degradation rates increasing significantly at elevated temperatures [6]. The basic degradation follows pseudo-first-order kinetics with respect to ziprasidone concentration, while showing first-order dependence on hydroxide ion concentration [6]. The relatively low degradation rates under basic conditions suggest acceptable stability for pharmaceutical formulations within the physiological pH range [6].

Oxidative Degradation Mechanisms

Oxidative stress conditions represent the most challenging environment for ziprasidone stability [5]. Treatment with 3% hydrogen peroxide at room temperature for 1 hour results in 4.87% degradation for the hydrochloride salt (95.13% remaining) and 16.17% degradation for the free base (83.83% remaining) [5]. These results indicate significantly greater susceptibility of the free base to oxidative degradation compared to the salt form [5].

The oxidative degradation pathway involves the formation of two primary degradation products designated as Degradant I and Degradant II [17]. Degradant I forms through direct oxidation of ziprasidone, while Degradant II results from aldol condensation between ziprasidone and Degradant I [17]. This sequential degradation mechanism occurs in both solution and solid states, with the extent of degradation depending on environmental conditions and the physical state of the drug [17].

Mechanistic studies reveal that the sulfur atom within the benzisothiazole ring system represents the primary site of oxidative attack [17] [16]. The formation of sulfoxide and sulfone derivatives contributes to the major oxidative degradation pathways [16]. Secondary oxidative processes involve the piperazine nitrogen atoms and aromatic systems, leading to the formation of N-oxide derivatives and hydroxylated products [16].

The oxidative degradation kinetics demonstrate complex behavior with multiple parallel pathways operating simultaneously [6]. The reaction follows mixed-order kinetics with respect to oxidant concentration, suggesting saturation effects at higher peroxide concentrations [6]. The formation of degradation products exhibits autocatalytic behavior, with certain degradants promoting further oxidative processes [17]. Temperature significantly influences oxidative degradation rates, with activation energies ranging from 40 to 60 kJ/mol for different degradation pathways [6].

Photolytic and Thermal Degradation

Photolytic degradation studies reveal minimal susceptibility of ziprasidone to light-induced degradation under standard ICH testing conditions [5]. Exposure to UV/visible light for 8 hours results in no detectable degradation for the hydrochloride salt, while the free base shows only mild degradation [5]. This photostability represents a favorable characteristic for pharmaceutical storage and handling [5].

The limited photolytic degradation reflects the inherent stability of ziprasidone's chromophoric systems under typical pharmaceutical light exposure conditions [5]. The benzisothiazole and indolinone ring systems demonstrate adequate UV absorption without undergoing significant photochemical reactions [5]. The presence of the chlorine substituent provides additional stabilization against photolytic processes [5].

Thermal degradation studies conducted at 100°C for 8 hours demonstrate excellent stability for the hydrochloride salt with no detectable degradation [5]. The free base exhibits mild degradation under thermal stress conditions, indicating acceptable stability for normal pharmaceutical processing temperatures [5]. These results support the use of elevated temperatures during manufacturing processes without significant degradation concerns [5].

The thermal stability profile enables the use of spray-drying and hot-melt extrusion techniques for formulation development [5]. The onset of significant thermal degradation occurs only at temperatures exceeding 280°C, well above typical pharmaceutical processing temperatures [9]. This thermal stability window provides flexibility for various manufacturing approaches while maintaining product quality [5].

Solid-State Stability Under Environmental Conditions

Moisture-Dependent Stability

Ziprasidone exhibits complex moisture-dependent stability behavior that varies significantly among different crystal forms [9]. The commercial monohydrate form (Form M) demonstrates optimal stability under controlled humidity conditions, maintaining its crystal structure and water content within the range of 3.8% to 4.5% by weight [8] [9]. This stability profile supports the use of Form M in pharmaceutical capsule formulations under standard storage conditions [9].

Form E represents the most moisture-sensitive polymorph, demonstrating dramatic transformations based on relative humidity exposure [9]. Under high relative humidity conditions (>60%), Form E undergoes complete transformation to the stable monohydrate Form M over a period of 22 days [9]. Conversely, exposure to low relative humidity conditions (0-10%) for similar durations results in transformation to an amorphous form [9]. Intermediate humidity levels (20-60%) promote transformation to Form A, demonstrating the critical importance of humidity control for this polymorph [9].

Form F exhibits exceptional humidity tolerance, maintaining its crystal structure across the entire relative humidity range from 0% to 100% [9]. This remarkable stability makes Form F particularly suitable for formulations intended for diverse climatic conditions [9]. The water content equilibration at 4.0% to 4.5% in the 20-60% relative humidity range suggests behavior consistent with a stable monohydrate under typical storage conditions [9].

The hygroscopic behavior of different forms correlates with their crystal packing arrangements and hydrogen bonding networks [9]. Forms with higher water content (Form J with ~24%) demonstrate greater sensitivity to humidity changes, while forms with lower water content show enhanced stability [9]. The reversible nature of some humidity-induced transformations provides opportunities for controlled polymorph conversion during pharmaceutical processing [9].

Temperature-Dependent Stability

Temperature stability studies reveal differential behavior among ziprasidone polymorphs, with most forms maintaining structural integrity under pharmaceutical storage temperatures [9]. The monohydrate form demonstrates excellent thermal stability at storage temperatures up to 40°C, with no significant changes in crystal structure or water content over extended periods [9]. Accelerated stability testing at 40°C/75% relative humidity confirms the suitability of Form M for long-term pharmaceutical storage [5] [7].

Elevated temperature exposure (80°C) for extended periods results in dehydration and potential transformation to anhydrous forms [9]. Form E undergoes conversion to amorphous material when heated overnight at 80°C, indicating thermal instability at processing temperatures [9]. Form F maintains its crystal structure even after heating at 80°C, though with reduced water content (0.8%), demonstrating superior thermal stability [9].

The thermal behavior of ziprasidone forms correlates with their dehydration temperatures determined by differential scanning calorimetry [8] [10]. Forms with lower dehydration temperatures show greater susceptibility to thermal transformation, while forms with higher dehydration temperatures maintain stability under processing conditions [9]. The onset of melting and decomposition at temperatures exceeding 276°C provides a substantial safety margin for pharmaceutical manufacturing processes [4] [8].

Form interconversion kinetics under thermal stress follow Arrhenius behavior, enabling prediction of transformation rates at different temperatures [9]. The activation energies for solid-state transformations range from 80 to 120 kJ/mol, indicating moderate temperature dependence [9]. These kinetic parameters support the development of controlled transformation processes for polymorph conversion during manufacturing [9].

Environmental Stress Testing

Environmental stress testing encompasses exposure to extreme conditions beyond normal storage parameters to identify potential degradation pathways and establish degradation kinetics [5] [7]. Ziprasidone demonstrates remarkable stability under photolytic stress conditions, with minimal degradation observed after extended UV exposure [5] [6]. This photostability eliminates concerns about light-induced degradation during pharmaceutical handling and storage [5].

Thermal stress testing at temperatures up to 100°C for extended periods reveals the thermal stability limits of different ziprasidone forms [5]. The hydrochloride salt demonstrates superior thermal stability compared to the free base, supporting the selection of the salt form for pharmaceutical development [5]. The minimal thermal degradation under pharmaceutical processing temperatures validates manufacturing approaches involving elevated temperatures [5].

Oxidative stress testing using hydrogen peroxide and other oxidizing agents identifies the primary degradation mechanisms and products [5] [16]. The formation of specific degradation products under oxidative conditions provides valuable information for antioxidant selection in pharmaceutical formulations [16]. The greater susceptibility of the free base to oxidative degradation emphasizes the importance of salt form selection for stability optimization [17].

Physical Description

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Flash Point

Heavy Atom Count

LogP

log Kow = 3.60 (est)

3.8

Melting Point

> 300 °C

UNII

Related CAS

GHS Hazard Statements

H336 (100%): May cause drowsiness or dizziness [Warning Specific target organ toxicity, single exposure;

Narcotic effects];

H341 (100%): Suspected of causing genetic defects [Warning Germ cell mutagenicity];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Use and Manufacturing

Drug Indication

Livertox Summary

Drug Classes

Therapeutic Uses

Ziprasidone is indicated for the treatment of schizophrenia. The efficacy of oral ziprasidone was established in four short-term (4- and 6-week) controlled trials of adult schizophrenic inpatients and in one maintenance trial of stable adult schizophrenic inpatients. /Included in US product label/

Ziprasidone is indicated as monotherapy for the acute treatment of manic or mixed episodes associated with bipolar I disorder. Efficacy was established in two 3-week monotherapy studies in adult patients /Included in US product label/

Ziprasidone is indicated as an adjunct to lithium or valproate for the maintenance treatment of bipolar I disorder. Efficacy was established in a maintenance trial in adult patients. The efficacy of ziprasidone as monotherapy for the maintenance treatment of bipolar I disorder has not been systematically evaluated in controlled clinical trials /Included in US product label/

Pharmacology

Ziprasidone is a benzothiazolylpiperazine derivative and an atypical antipsychotic agent with an antischizophrenic property. Ziprasidone functions as an antagonist at the dopamine D2 and serotonin 5-HT2A and 5-HT1D receptors, and as an agonist at the 5-HT1A receptor. Ziprasidone also inhibits the synaptic reuptake of serotonin and norepinephrine. The mechanism of action by which ziprasidone exerts its antischizophrenic effect is unknown but is potentially mediated through a combination of dopamine D2 and serotonin 5-HT2 antagonism. This agent also has antagonistic activity against histamine H1 and alpha-1-adrenergic receptors.

MeSH Pharmacological Classification

ATC Code

N05 - Psycholeptics

N05A - Antipsychotics

N05AE - Indole derivatives

N05AE04 - Ziprasidone

Mechanism of Action

Ziprasidone is a benzisothiazolyl piperazine-derivative antipsychotic agent that is chemically unrelated to other currently available antipsychotic agents (eg, butyrophenones, phenothiazines) and has been referred to as an atypical or second-generation antipsychotic agent. The exact mechanism of antipsychotic action of ziprasidone has not been fully elucidated but, like that of other atypical antipsychotic agents (eg, olanzapine, risperidone), may involve antagonism of central type 2 serotonergic (5-HT2) receptors and central dopamine D2 receptors. As with other drugs that are effective in bipolar disorder, the precise mechanism of antimanic action of ziprasidone has not been fully elucidated. Antagonism of various other receptors (eg, histamine H1 receptors, alpha1-adrenergic receptors) may contribute to other therapeutic and adverse effects (eg, orthostatic hypotension, somnolence) observed with ziprasidone.

Ziprasidone exhibited high in vitro binding affinity for the dopamine D2 and D3, the serotonin 5HT2A, 5HT2C, 5HT1A, 5HT1D, and alpha1-adrenergic receptors (Ki s of 4.8, 7.2, 0.4, 1.3, 3.4, 2, and 10 nM, respectively), and moderate affinity for the histamine H1 receptor (Ki=47 nM). Ziprasidone functioned as an antagonist at the D2, 5HT2A, and 5HT1D receptors, and as an agonist at the 5HT1A receptor. Ziprasidone inhibited synaptic reuptake of serotonin and norepinephrine. No appreciable affinity was exhibited for other receptor/binding sites tested, including the cholinergic muscarinic receptor (IC50 >1 uM).

Antagonism at receptors other than dopamine and 5HT2 with similar receptor affinities may explain some of the other therapeutic and side effects of ziprasidone. Ziprasidone's antagonism of histamine H1 receptors may explain the somnolence observed with this drug. Ziprasidone's antagonism of alpha1-adrenergic receptors may explain the orthostatic hypotension observed with this drug.

c-Fos immunohistochemistry was performed on paraformaldehyde-fixed cryosections of rat brains obtained, initially, from animals 2, 4, or 6 hr after oral administration of 10 mg/kg ziprasidone or vehicle and, subsequently, from animals 2 hr after oral administration of 1, 3, or 10 mg/kg ziprasidone or vehicle. The density of immunoreactive nuclei was assessed in pre-determined forebrain regions. Ziprasidone induced a time-dependent increase in the density of c-Fos-positive nuclei that was maximal at 2 hr. At the 2 hr time-point, c-Fos expression was significantly (p<0.05) elevated in the shell and core of the nucleus accumbens, lateral and medial caudate putamen, and lateral septum. At 4 hr post-dose, c-Fos expression was also significantly increased in the cingulate gyrus. Ziprasidone-induced c-Fos expression was dose-dependent with significant (p<0.05) c-Fos expression observed in the nucleus accumbens (shell and core) and caudate putamen (lateral and medial) at 3 and 10 mg/kg and in the lateral septum at 10 mg/kg. Increased c-Fos expression in the nucleus accumbens and lateral septum is considered to be predictive of activity against positive symptoms, in the caudate putamen of motor side effect liability, and in the cingulate gyrus of efficacy against negative symptoms. Thus, the observed pattern of c-Fos expression induced in rat brain by ziprasidone is consistent with its reported clinical effects...

... The mechanism of action for antipsychotics has not been fully elucidated, but the hypothermia induced by this class of medications is believed to be driven through the antagonism of the dopamine (D(1-4)) and 5-hydroxytryptamine-2 (5-HT2) receptors. It has been theorized that under normal conditions, there is a balance between dopamine acting to reduce the body temperature and 5-HT2 acting to elevate body temperature. Atypical antipsychotics, particularly ziprasidone, appear to have a higher affinity to antagonize the 5-HT2 receptor and less at the D(2) receptor, therefore creating an imbalance favoring the lowering of core body temperature. Other theories include the antagonism of alpha(1) receptors by these medications causing vasodilatation and shunting of blood to the skin causing profound heat loss. ...

KEGG Target based Classification of Drugs

Rhodopsin family

Dopamine

DRD2 [HSA:1813] [KO:K04145]

Vapor Pressure

Pictograms

Irritant;Health Hazard

Other CAS

122883-93-6

Absorption Distribution and Excretion

Ziprasidone is extensively metabolized after oral administration with only a small amount excreted in the urine (<1%) or feces (<4%) as unchanged drug.

The mean apparent volume of distribution of Ziprasidone is 1.5 L/kg.

The mean apparent systemic clearance is 7.5 mL/min/kg.

Ziprasidone is well absorbed after oral administration, reaching peak plasma concentrations in 6 to 8 hours. The absolute bioavailability of a 20 mg dose under fed conditions is approximately 60%. The absorption of ziprasidone is increased up to two-fold in the presence of food.

The bioavailability of ziprasidone administered intramuscularly is 100%. After intramuscular administration of single doses, peak serum concentrations typically occur at approximately 60 minutes post-dose or earlier ...

Steady-state concentrations are achieved within one to three days of dosing. The mean apparent systemic clearance is 7.5 mL/min/kg.

Ziprasidone has a mean apparent volume of distribution of 1.5 L/kg. It is greater than 99% bound to plasma proteins, binding primarily to albumin and alpha1-acid glycoprotein.

For more Absorption, Distribution and Excretion (Complete) data for Ziprasidone (11 total), please visit the HSDB record page.

Metabolism Metabolites

Ziprasidone is extensively metabolized in the liver principally via reduction by aldehyde oxidase with minimal excretion of unchanged drug in urine or feces. About one-third of ziprasidone's metabolic clearance is mediated by the cytochrome P-450 (CYP) 3A4 isoenzyme.

Ziprasidone is primarily cleared via three metabolic routes to yield four major circulating metabolites, benzisothiazole (BITP) sulphoxide, BITP-sulphone, ziprasidone sulphoxide, and S-methyl-dihydroziprasidone.

In vitro studies using human liver subcellular fractions indicate that S-methyl-dihydroziprasidone is generated in two steps. The data indicate that the reduction reaction is mediated by aldehyde oxidase and the subsequent methylation is mediated by thiol methyltransferase.

In vitro studies using human liver microsomes and recombinant enzymes indicate that CYP3A4 is the major CYP contributing to the oxidative metabolism of ziprasidone. CYP1A2 may contribute to a much lesser extent. Based on in vivo abundance of excretory metabolites, less than one-third of ziprasidone metabolic clearance is mediated by cytochrome P450 catalyzed oxidation and approximately two-thirds via reduction by aldehyde oxidase. There are no known clinically relevant inhibitors or inducers of aldehyde oxidase.

The metabolism and excretion of ziprasidone (5-[2-[4-(1,2-benzisothiazol-3-yl)piperazin-1-yl]ethyl]-6-+++chloroindolin-2-one hydrochloride hydrate) were studied in Long Evans rats after oral administration of a single dose of a mixture of 14C- and 3H-labeled ziprasidone. ... Ziprasidone was extensively metabolized in rats, and only a small amount of ziprasidone was excreted as unchanged drug. Twelve metabolites were identified ... The structures of eight metabolites were unambiguously confirmed by coelution on HPLC with synthetic standards, and four additional metabolites were partially identified. There was a gender-related difference in the excretion of urinary metabolites in Long Evans rats. The major route of metabolism in male rats involved N-dealkylation. In female rats the major metabolites were due to oxidation at the benzisothiazole ring. Based on the structures of these metabolites, four major and two minor routes of metabolism of ziprasidone were identified. The major routes included 1) N-dealkylation of the ethyl side chain attached to the piperazinyl nitrogen, 2) oxidation at the sulfur, resulting in the formation of sulfoxide and sulfone, 3) oxidation on the benzisothiazole moiety (other than sulfur), and 4) hydration of the C==N bond and subsequent oxidation at the sulfur of the benzisothiazole moiety. The minor routes involved N-oxidation on the piperazine ring and hydrolysis of the oxindole moiety.

Ziprasidone has known human metabolites that include 3-(1-Piperazinyl)-1,2-benzisothiazole, 6-Chloro-5-ethyl-1,3-dihydroindol-2-one, and Ziprasidone Sulfoxide.

Associated Chemicals

Ziprasidone mesylate; 199191-69-0

Wikipedia

Tetrahydrogestrinone

Drug Warnings

Contraindications /include/ known history of QT prolongation (including congenital long QT syndrome), recent acute myocardial infarction, or uncompensated heart failure. Concomitant therapy with other drugs that prolong the QT interval. Known hypersensitivity to ziprasidone.

Geriatric patients with dementia-related psychosis treated with atypical antipsychotic drugs appear to be at an increased risk of death compared with that among patients receiving placebo. Analyses of seventeen placebo-controlled trials (average duration of 10 weeks) revealed an approximate 1.6 - to 1.7-fold increase in mortality among geriatric patients receiving atypical antipsychotic drugs (ie, aripiprazole, olanzapine, quetiapine, risperidone) compared with that in patients receiving placebo. Over the course of a typical 10-week controlled trial, the rate of death in drug-treated patients was about 4.5% compared with a rate of about 2.6% in the placebo group. Although the causes of death were varied, most of the deaths appeared to be either cardiovascular (eg, heart failure, sudden death) or infectious (eg, pneumonia) in nature. The manufacturer states that ziprasidone is not approved for the treatment of patients with dementia-related psychosis.

Prolongation of the QT interval can result in an occurrence of ventricular arrhythmias (eg, torsades de pointes) and/or sudden death. In one study, oral ziprasidone prolonged the QT interval on ECG by a mean of 9-14 msec more than that observed in patients receiving risperidone, olanzapine, quetiapine, or haloperidol, but approximately 14 msec less than that observed in patients receiving thioridazine. ... Patients at particular risk of torsades de pointes and/or sudden death include those with bradycardia, hypokalemia, or hypomagnesemia, those receiving concomitant therapy with other drugs that prolong the QTC interval, and those with congenital prolongation of QTC interval. The manufacturer states that ziprasidone should be avoided in patients with congenital prolongation of the QT interval or a history of cardiac arrhythmias and in those receiving concomitant therapy with other drugs that prolong the QTC interval.

For more Drug Warnings (Complete) data for Ziprasidone (28 total), please visit the HSDB record page.

Biological Half Life

Elimination of ziprasidone is mainly via hepatic metabolism with a mean terminal half-life of about 7 hours within the proposed clinical dose range.

The mean t(1/2), z in the young men, young women, elderly men and elderly women were 3.1, 4.1, 5.7 and 5.3 hr, respectively.

Use Classification

Methods of Manufacturing

Preparation: J. A. Lowe III, A. A. Nagel, European Patent Office patent 281309; eidem, United States of America patent 4831031 (1988, 1989 both to Pfizer).

Clinical Laboratory Methods

Analyte: ziprasidone; matrix: blood (serum), feces, urine; procedure: high-performance liquid chromatography with mass spectrometry detection; limit of quantitation: 0.5 to 50 ng/mL

Storage Conditions

Ziprasidone for Injection should be stored at 25 °C (77 °F); excursions permitted to 15-30 °C (59-86 °F) in dry form. Protect from light. Following reconstitution, ziprasidone for Injection can be stored, when protected from light, for up to 24 hours at 15-30 °C (59-86 °F) or up to 7 days refrigerated, 2-8 °C (36-46 °F).

Ziprasidone capsules should be stored at 25 °C (77 °F); excursions permitted to 15-30 °C (59-86 °F).

Interactions

Pharmacokinetic/pharmacodynamic studies between ziprasidone and other drugs that prolong the QT interval have not been performed. An additive effect of ziprasidone and other drugs that prolong the QT interval cannot be excluded. Therefore, ziprasidone should not be given with dofetilide, sotalol, quinidine, other Class Ia and III anti-arrhythmics, mesoridazine, thioridazine, chlorpromazine, droperidol, pimozide, sparfloxacin, gatifloxacin, moxifloxacin, halofantrine, mefloquine, pentamidine, arsenic trioxide, levomethadyl acetate, dolasetron mesylate, probucol or tacrolimus. Ziprasidone is also contraindicated with drugs that have demonstrated QT prolongation as one of their pharmacodynamic effects and have this effect described in the full prescribing information as a contraindication or a boxed or bolded warning.

Because of its potential for inducing hypotension, ziprasidone may enhance the effects of certain antihypertensive agents.

Ziprasidone may antagonize the effects of levodopa and dopamine agonists.

For more Interactions (Complete) data for Ziprasidone (8 total), please visit the HSDB record page.

Stability Shelf Life

Dates

[2]. Prakash, C., et al., Metabolism and excretion of a new antipsychotic drug, ziprasidone, in humans. Drug Metab Dispos, 1997. 25(7): p. 863-72.

[3]. Gao, K., et al., Risk for adverse events and discontinuation due to adverse events of ziprasidone monotherapy relative to placebo in the acute treatment of bipolar depression, mania, and schizophrenia. J Clin Psychopharmacol, 2013. 33(3): p. 425-31.